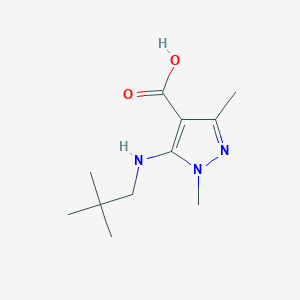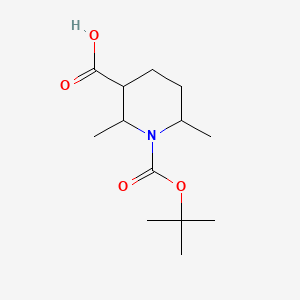
1-(Tert-butoxycarbonyl)-2,6-dimethylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .
Méthodes De Préparation
The synthesis of 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Analyse Des Réactions Chimiques
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, primarily involving the Boc protecting group. These reactions include:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the Boc group itself is stable under oxidative and reductive conditions, the piperidine ring can undergo such transformations depending on the reagents used.
Applications De Recherche Scientifique
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid is extensively used in scientific research, particularly in:
Mécanisme D'action
The primary mechanism of action for 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to release the free amine .
Comparaison Avec Des Composés Similaires
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-3-carboxylic acid can be compared to other Boc-protected compounds, such as:
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a piperidine ring.
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Features a pyrrolidinone ring and is used in similar applications.
Di-tert-butyl dicarbonate: The reagent used to introduce the Boc group, which can be compared in terms of reactivity and stability.
These compounds share the common feature of the Boc protecting group but differ in their core structures and specific applications.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-6-7-10(11(15)16)9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
Clé InChI |
VVQRINVOGSUMDN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(N1C(=O)OC(C)(C)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)


![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)
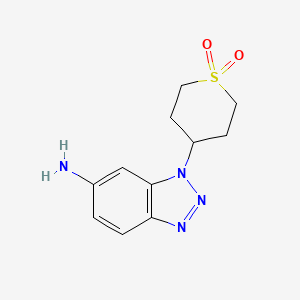

![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
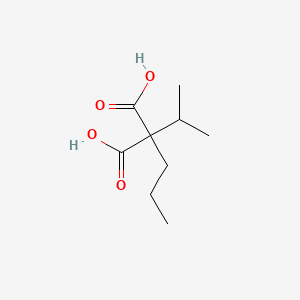
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
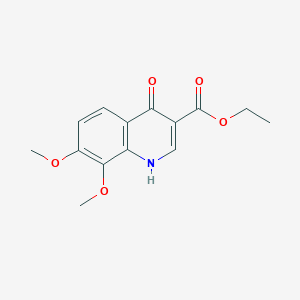
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
